Methyl 2-{[1-(cyclohexylmethyl)-1H-indol-3-yl]formamido}-3-methylbutanoate, commonly referred to as MMB-CHMICA, is a synthetic cannabinoid receptor agonist that has garnered attention due to its psychoactive properties and associated health risks. This compound first emerged in the European drug market around 2014 and has been linked to various adverse health effects, including severe intoxication and fatalities. MMB-CHMICA is structurally related to other synthetic cannabinoids, sharing common features that allow it to interact with cannabinoid receptors in the body.
MMB-CHMICA is classified as a new psychoactive substance (NPS) under the category of synthetic cannabinoids. These substances are designed to mimic the effects of natural cannabinoids found in cannabis. The emergence of MMB-CHMICA was noted by the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) and Europol, which assessed its prevalence based on seizure quantities, trafficking patterns, and reported cases of intoxication or fatalities .
MMB-CHMICA can be synthesized through several chemical pathways, primarily involving the formation of an indole core structure, which is characteristic of many synthetic cannabinoids. The synthesis typically involves:
The synthesis process requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques like nuclear magnetic resonance (NMR) and mass spectrometry are commonly employed to confirm the structure and purity of MMB-CHMICA .
MMB-CHMICA possesses a complex molecular structure characterized by an indole ring attached to a cyclohexylmethyl group via a formamido linkage. Its molecular formula is , with a molecular mass of approximately 384.5178 g/mol.
The compound features one asymmetric carbon atom, contributing to its stereochemistry, although detailed stereochemical configurations have not been extensively documented in literature .
MMB-CHMICA undergoes various chemical reactions typical of synthetic cannabinoids:
Analytical methods such as gas chromatography-mass spectrometry (GC-MS) are utilized for detecting MMB-CHMICA in biological samples, confirming its presence through specific fragmentation patterns .
MMB-CHMICA acts primarily as an agonist at cannabinoid receptors CB1 and CB2. Upon binding:
The potency of MMB-CHMICA is notably high compared to natural cannabinoids, with concentrations as low as 1 ng/mL being associated with significant clinical effects .
MMB-CHMICA exhibits stability under dry conditions but can undergo hydrolysis in humid environments. Its chemical stability is crucial for maintaining its efficacy during storage and use.
CAS No.: 51068-94-1
CAS No.: 26931-87-3
CAS No.: 77466-09-2